molecular formula C11H14N4O3S B1440843 ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate CAS No. 1306739-16-1

ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate

Cat. No. B1440843
M. Wt: 282.32 g/mol
InChI Key: NEJVBXZFDNSWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate” is a chemical compound with the molecular formula C11H14N4O3S and a molecular weight of 282.32 .

Future Directions

Research on 1,2,4-triazole derivative inhibitors has been a hot topic in recent years . These compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Therefore, “ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate”, being a 1,2,4-triazole derivative, could be a subject of interest in future research in these areas.

properties

IUPAC Name

ethyl 5-methyl-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-4-17-10(16)9-8(6(2)18-15-9)5-19-11-12-7(3)13-14-11/h4-5H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJVBXZFDNSWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1CSC2=NNC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate
Reactant of Route 2
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate
Reactant of Route 5
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate
Reactant of Route 6
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate

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